molecular formula C20H17N3O5S2 B2615109 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040636-81-4

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B2615109
CAS RN: 1040636-81-4
M. Wt: 443.49
InChI Key: GYPASJQUZNYVQK-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C20H17N3O5S2 and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel heterocyclic compounds, including those related to the queried compound, play a crucial role in developing new materials with potential applications in various scientific fields. For example, the synthesis of novel chitosan Schiff bases derived from heterocyclic moieties has been explored for their antimicrobial activity. These Schiff bases were synthesized, characterized, and evaluated against a range of microbial species, showing that their antimicrobial activity is influenced by the type of Schiff base moiety (Hamed et al., 2020). Similarly, microwave-assisted synthesis methods have been utilized to create novel pyrazoline derivatives, demonstrating significant anti-inflammatory and antibacterial activities (Ravula et al., 2016).

Antimicrobial and Antibacterial Activity

Several studies have focused on evaluating the antimicrobial and antibacterial potential of compounds structurally related to the queried chemical. For instance, heterocyclic compounds derived from the Maillard reaction have been examined for their antioxidative activities, highlighting the potential of pyrroles and furans as antioxidants in food chemistry and possibly in medical applications due to their ability to inhibit oxidation (Yanagimoto et al., 2002).

Corrosion Inhibition

Compounds containing pyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors. One study showed that certain pyrazole derivatives act as efficient corrosion inhibitors for mild steel in hydrochloric acid solution, suggesting applications in industrial processes and materials science (Yadav et al., 2015).

Molecular Docking and Pharmacological Applications

Molecular docking studies have been employed to assess the biological activity of synthesized compounds, including their potential as antioxidant, anti-inflammatory, and antibacterial agents. For example, novel chalcone derivatives have been synthesized and analyzed through molecular docking to explore their antioxidant properties, indicating promising applications in pharmacology and drug development (Prabakaran et al., 2021).

properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c1-27-20(24)13-10-14(15-4-2-7-28-15)21-19-17(13)18(16-5-3-8-29-16)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPASJQUZNYVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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